Cas no 54503-65-0 (2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose)

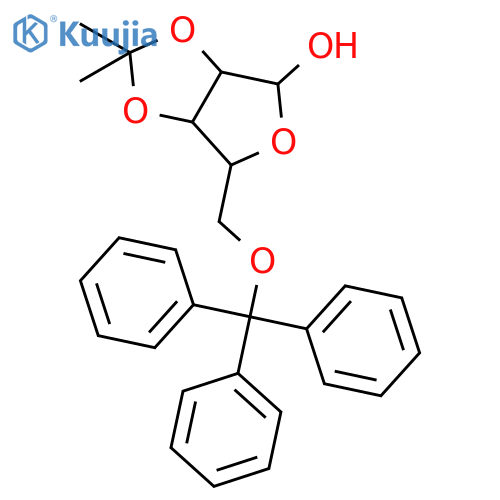

54503-65-0 structure

商品名:2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose

CAS番号:54503-65-0

MF:C27H28O5

メガワット:432.508228302002

MDL:MFCD25542415

CID:1090419

PubChem ID:13235616

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose 化学的及び物理的性質

名前と識別子

-

- (3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

- 2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose

- (3aR,4R,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

- 54503-65-0

- 2,3-O-Isopropylidene-5-O-trityl-

- 2,3-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-ribofuranose

- AKOS022175649

- DTXSID10530803

- (3aR,4R,6R,6aR)-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-ol

- CS-D0125

- A-D-ribofuranose

- 2,3-O-(1-METHYLETHYLIDENE)-5-O-(TRIPHENYLMETHYL)-?-D-RIBOFURANOSE

- 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose

-

- MDL: MFCD25542415

- インチ: InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25-/m1/s1

- InChIKey: NRCVVYSZYAHOMW-ZGFBMJKBSA-N

- ほほえんだ: CC1(C)O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O[C@H]([C@@H]2O1)O

計算された属性

- せいみつぶんしりょう: 432.19367399g/mol

- どういたいしつりょう: 432.19367399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 558

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 565.3±50.0 °C at 760 mmHg

- フラッシュポイント: 295.7±30.1 °C

- じょうきあつ: 0.0±1.6 mmHg at 25°C

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O67570-250mg |

2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose |

54503-65-0 | 250mg |

¥1028.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O67570-5g |

2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose |

54503-65-0 | 5g |

¥6128.0 | 2021-09-08 | ||

| TRC | I825465-5g |

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose |

54503-65-0 | 5g |

$ 885.00 | 2023-09-07 | ||

| TRC | I825465-10g |

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose |

54503-65-0 | 10g |

$ 1409.00 | 2023-09-07 | ||

| Chemenu | CM195847-10g |

(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

54503-65-0 | 95% | 10g |

$1473 | 2022-09-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O67570-10g |

2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose |

54503-65-0 | 10g |

¥10238.0 | 2021-09-08 | ||

| Alichem | A159001471-5g |

(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

54503-65-0 | 95% | 5g |

$990.00 | 2023-09-01 | |

| eNovation Chemicals LLC | D490862-1G |

2,3-O-(1-Methylethylidene)-5-O-(triphenylMethyl)-beta-D-Ribofuranose |

54503-65-0 | 95% | 1g |

$240 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O67570-25g |

2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose |

54503-65-0 | 25g |

¥20468.0 | 2021-09-08 | ||

| Chemenu | CM195847-5g |

(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

54503-65-0 | 95% | 5g |

$926 | 2021-08-05 |

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

54503-65-0 (2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose) 関連製品

- 69182-49-6(Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 857369-11-0(2-Oxoethanethioamide)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量